Methallenestril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLJKRBMZVNZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023275 | |
| Record name | Methallenestril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN ETHER & VEGETABLE OILS; INSOL IN WATER; FREELY SOL IN CHLOROFORM | |
| Record name | METHALLENESTRIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DIL METHANOL | |
CAS No. |
517-18-0, 15372-35-7 | |
| Record name | β-Ethyl-6-methoxy-α,α-dimethyl-2-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallenestril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74235 | |
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| Record name | Methallenestril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methallenestril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHALLENESTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL025389JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHALLENESTRIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139-140 °C | |
| Record name | METHALLENESTRIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Synthesis and Analog Design in Methallenestril Research
Methodological Approaches to Methallenestril (B1676355) Synthesis
The synthesis of this compound is centered on the strategic connection of its two primary structural components: the 6-methoxynaphthalene core and the 2,2-dimethylpentanoic acid side chain. Methodological approaches have leveraged fundamental reactions in organic chemistry to achieve this assembly.
The construction of the carbon skeleton of this compound typically involves classical carbon-carbon bond-forming reactions. Friedel-Crafts acylation, a form of electrophilic aromatic substitution, represents a plausible strategy for attaching the precursor of the acid side chain to the electron-rich 6-methoxynaphthalene ring. This would be followed by subsequent alkylation steps to introduce the required methyl and ethyl groups. Alternatively, coupling reactions could be employed to link a pre-fabricated side chain with a suitably functionalized naphthalene (B1677914) derivative. The choice of strategy dictates the sequence of bond formations and the management of functional groups throughout the synthesis.
In a research context, the optimization of a synthetic route for a compound like this compound focuses on maximizing yield and ensuring high purity for analytical and biological testing. Key parameters for optimization include:
Catalyst Selection: Identifying the most efficient Lewis acid for aromatic substitution or transition metal catalyst for cross-coupling reactions.
Solvent and Temperature Control: Fine-tuning reaction conditions to minimize side-product formation and enhance reaction rates.
Purification Techniques: Employing methods such as column chromatography and recrystallization to isolate the final product from unreacted starting materials and byproducts, ensuring a high degree of purity.
The goal is to develop a reproducible and scalable protocol that provides reliable access to the compound for further investigation.
Design and Development of this compound Analogues and Derivatives
The chemical structure of this compound serves as a scaffold for designing new molecules with potentially altered or more specific biological activities.
This compound is itself considered a seco-analogue of bisdehydrodoisynolic acid, illustrating the concept of structural modification wikipedia.org. Researchers can systematically alter specific parts of the molecule to understand their role in biological function.
Naphthalene Ring Substitution: The methoxy (B1213986) group (-OCH3) at the 6-position is a key feature. Modifying this group (e.g., to a hydroxyl, -OH) or changing its position on the ring can probe its importance for receptor binding.
Acid Side Chain Alterations: The length and branching of the pentanoic acid chain can be varied. For instance, changing the ethyl group to a smaller methyl or larger propyl group could impact the molecule's spatial arrangement and potency.
These targeted modifications help to map the structure-activity relationship (SAR) of this class of compounds.
Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms youtube.com. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, much like a pair of hands masterorganicchemistry.comencyclopedia.pubderangedphysiology.com. This property, known as chirality, arises when a molecule contains a chiral center—typically a carbon atom bonded to four different groups encyclopedia.pub.
The this compound molecule contains one such chiral center at carbon-3 of the pentanoic acid chain. This gives rise to two distinct enantiomers, (R)-Methallenestril and (S)-Methallenestril.
| Stereoisomeric Form | Description | Key Feature |
|---|---|---|
| (R)-Methallenestril | One of two possible enantiomers. | Specific three-dimensional spatial arrangement at the chiral center. |
| (S)-Methallenestril | The non-superimposable mirror image of the (R)-form. | Opposite three-dimensional spatial arrangement at the chiral center. |
| Racemic Mixture | An equal (50:50) mixture of both (R)- and (S)-enantiomers. | Often the direct result of a non-stereospecific synthesis. |
Because biological systems like enzymes and receptors are themselves chiral, they often interact differently with each enantiomer of a chiral drug derangedphysiology.com. Therefore, investigating the pure enantiomeric forms of this compound is crucial, as one form may be significantly more active or have a different biological profile than the other. The separation of these enantiomers is a key step in such research.
Synthesis of Precursors and Metabolites for Mechanistic Studies
To fully understand how this compound functions and how it is processed in a biological system, researchers must synthesize not only the final compound but also its precursors and breakdown products (metabolites).
The primary precursors for any synthesis of this compound are a derivative of 6-methoxynaphthalene and a compound providing the 2,2-dimethylpentanoic acid side chain. Access to these starting materials is fundamental for any synthetic effort.
Metabolites are the products formed when the body processes a compound, typically in the liver muhadharaty.com. Based on the metabolism of other estrogens, the metabolic fate of this compound can be predicted to involve several key transformations muhadharaty.compharmacology2000.com. Synthesizing these potential metabolites allows for their use as analytical standards to confirm their presence in biological samples and to study their individual biological activities.
| Potential Metabolite | Type of Transformation | Potential Significance |
|---|---|---|
| O-demethylated this compound | Removal of the methyl group from the -OCH3 ether. | Creates a phenolic hydroxyl group, which may alter receptor affinity and water solubility. |
| Hydroxylated this compound | Addition of a hydroxyl (-OH) group to the naphthalene ring. | Increases polarity, preparing the molecule for excretion. |
| Glucuronide Conjugate | Attachment of a glucuronic acid molecule. | A major pathway for increasing water solubility to facilitate urinary excretion muhadharaty.com. |
| Sulfate (B86663) Conjugate | Attachment of a sulfate group. | Another common conjugation pathway for detoxification and excretion muhadharaty.com. |
Recent metabolomic studies have also identified this compound itself as a metabolite in certain biological contexts, suggesting its potential role as an intermediate in broader metabolic pathways semanticscholar.org.
Molecular Pharmacology and Receptor Interaction Dynamics of Methallenestril
Estrogen Receptor Binding and Activation Mechanisms
The biological activity of Methallenestril (B1676355) is initiated by its binding to estrogen receptors, primarily ERα and ERβ. This interaction triggers a cascade of molecular events that ultimately modulate gene expression.
Characterization of Receptor Affinity and Intrinsic Activity
The intrinsic activity of an estrogenic compound refers to its ability to elicit a biological response upon binding to the receptor. Compounds can be full agonists, partial agonists, or antagonists. The available information suggests that this compound acts as an estrogen agonist, though its potency in humans is described as weak.
| Compound | Receptor Affinity (Kd/IC50) | Intrinsic Activity (e.g., EC50) |
| This compound | Data not available | Data not available |
| 17β-estradiol | High affinity | Potent agonist |
| Tamoxifen (B1202) | High affinity | Selective Estrogen Receptor Modulator (SERM) |
This table is illustrative. Specific quantitative data for this compound is not available in the provided search results.
Dimerization Processes of Estrogen Receptors (Homo- and Hetero-dimers)
Upon ligand binding, estrogen receptors undergo a conformational change that facilitates their dimerization. ERs can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). The specific type of dimer formed can influence the subsequent transcriptional response, as ERα and ERβ can have different, and sometimes opposing, effects on gene expression. While the direct impact of this compound on the equilibrium between homo- and hetero-dimerization has not been specifically documented, it is a critical step in its mechanism of action. Ligand binding is known to affect the stability of these dimers.
Exploration of Non-Genomic Signaling Pathways
In addition to the classical genomic pathway that involves gene transcription, estrogens can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of estrogen receptors located at the cell membrane. Activation of these membrane-associated ERs can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. While not specifically documented for this compound, other synthetic estrogens have been shown to be potent activators of these non-genomic responses.
Potential Interactions with Other Nuclear and Membrane Receptor Subtypes (e.g., Dopamine Receptors)
The specificity of a ligand for its primary receptor is a key aspect of its pharmacological profile. Cross-reactivity with other receptor systems can lead to off-target effects. There is no direct evidence in the provided search results to suggest that this compound interacts with other nuclear or membrane receptors, such as dopamine receptors. The structural features of this compound are optimized for binding to the estrogen receptor, making significant interactions with disparate receptor types less likely, though not impossible without specific investigation.
Ligand-Receptor Complex Formation and Dissociation Kinetics
The dynamics of the interaction between a ligand and its receptor are described by the association rate (kon) and the dissociation rate (koff). These kinetic parameters determine the duration of the receptor activation signal. The ratio of koff to kon defines the equilibrium dissociation constant (Kd), a measure of binding affinity. While specific kinetic data for this compound are not available, studies with other estrogens have shown that agonists and antagonists can have markedly different association and dissociation rates. For instance, some antagonists exhibit slower association rates compared to agonists.
| Ligand | Association Rate (kon) | Dissociation Rate (koff) |
| This compound | Data not available | Data not available |
| 17β-estradiol | Data not available in provided results | Data not available in provided results |
| Estriol | 1.0 x 10^6 M-1s-1 (for ERα) | 1.8 x 10-2 s-1 (for ERα) |
This table includes comparative data for another estrogen to illustrate the type of kinetic parameters involved. Specific data for this compound is not available in the provided search results.
Biological Activities and Preclinical Pharmacological Characterization
Influences on Endogenous Metabolic Pathways and Homeostasis
Research on Basal Metabolism and Fatty Acid Oxidation (based on analogue studies)
Research specifically detailing the effects of Methallenestril (B1676355) or its direct analogues on basal metabolism and fatty acid oxidation is not extensively documented in the provided literature. General studies on fatty acid oxidation describe its crucial role in cellular energy production, primarily occurring in mitochondria through beta-oxidation, as well as in peroxisomes and the endoplasmic reticulum ( nih.gov, mdpi.com). These pathways are vital for supplying energy during periods of fasting or high demand, such as exercise, and are involved in the metabolism of various lipid compounds ( nih.gov, nih.gov). While estrogens, in general, can influence metabolic processes, direct research linking this compound to specific modulation of fatty acid oxidation pathways or basal metabolic rates, even through analogue studies, was not identified within the scope of this review.
Effects on Hormone-Responsive Tissues and Cellular Retention
This compound, as a synthetic estrogen, exerts its effects by interacting with estrogen receptors in target cells, influencing cellular processes and tissue responses.
Competitive Inhibition of Estrogen Uptake and Retention in Target Cells
The mechanism by which estrogens exert their effects often involves their interaction with estrogen receptors. Estrogen response can be modulated through competitive inhibition, where compounds compete for binding to the estrogen receptor or interfere with the ligand's interaction within target cells ( dovepress.com). Research has identified specific coregulator proteins that can repress the transcriptional activity of estrogen-liganded receptors and competitively reverse the enhancement of ER activity by coactivators ( nih.gov). Selective Estrogen Receptor Modulators (SERMs) are a class of compounds designed to selectively inhibit or stimulate estrogen-like actions by interacting with ERs, thereby modulating estrogen signaling in a tissue-specific manner ( wikipedia.org).
Investigation of Interactions with Anti-Estrogenic Compounds in Preclinical Studies
This compound's activity and efficacy can be influenced by its interactions with anti-estrogenic compounds. In preclinical studies, certain coregulators have been shown to potentiate the effectiveness of antiestrogens while simultaneously repressing estrogen activity ( nih.gov). The development of resistance to endocrine therapies, such as antiestrogens, is a significant clinical challenge, and research is ongoing to identify new therapeutic targets and agents ( dovepress.com, scienceopen.com).
In the context of breast cancer treatment, combinations of estrogen receptor (ER) targeting agents with other therapeutic classes, such as CDK4/6 inhibitors, have shown promise ( g1therapeutics.com, scienceopen.com). For instance, compounds like G1T48, an ER antagonist, have demonstrated enhanced antitumor activity when combined with CDK4/6 inhibitors in preclinical models of estrogen-dependent breast cancer ( g1therapeutics.com). Furthermore, estradiol (B170435) itself has been observed to antagonize the estrogenic effects of certain xenoestrogens ( nih.gov). Studies on anti-estrogens like Tamoxifen (B1202) (TAM) have also explored potential drug interactions, highlighting the complex interplay between different pharmacological agents in modulating estrogen signaling pathways ( tums.ac.ir).
Comparative Oral Potency of this compound
Structure Activity Relationship Sar Studies and Computational Modeling
Elucidation of Molecular Determinants for Biological Activity
Conformational analysis, which studies the spatial arrangement of atoms in a molecule and the energy differences between various possible conformations, is vital for understanding how a molecule fits into a receptor's binding site. While direct conformational studies specifically detailing Methallenestril's preferred orientations are not extensively detailed in the available literature, general principles apply. The steric bulk introduced by the gem-dimethyl groups on the pentanoic acid chain, along with the orientation of the entire side chain relative to the naphthalene (B1677914) core, would significantly influence its three-dimensional profile. The A-value concept, used to quantify the steric preference of substituents on cyclohexane (B81311) rings, illustrates how steric bulk can dictate preferred molecular conformations wikipedia.org. Similarly, understanding rotameric states of functional groups is critical for predicting binding modes wikipedia.org. The precise positioning and electronic nature of the methoxy (B1213986) group and the carboxylic acid function are likely key determinants for receptor interaction.
This compound (B1676355) acts as a synthetic nonsteroidal estrogen wikipedia.org. Estrogenic activity is primarily mediated through binding to estrogen receptors (ERs), which are ligand-activated transcription factors mdpi.commdpi.comwikipedia.organnualreviews.org. The unique molecular architecture of this compound, characterized by its non-steroidal, naphthalene-based structure, allows it to mimic or interact with estrogen receptors, even in the absence of the typical steroid ring system researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR methodologies provide a statistical framework to correlate a set of chemical compounds' structural properties with their observed biological activities. This allows for the prediction of activity for new compounds and the identification of key structural features responsible for activity.
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that analyzes the steric and electrostatic fields surrounding molecules to establish relationships between structure and activity google.comiupac.orgijpsonline.commdpi.com. CoMFA involves calculating interaction energies between a molecule and a probe atom at various points in a 3D lattice. These fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) google.comijpsonline.com. This approach can identify regions in space that are favorable or unfavorable for activity and can be used to predict the activity of novel compounds google.com. While direct CoMFA studies on this compound are not explicitly detailed in the provided search results, the methodology is broadly applicable to understanding and designing estrogenic compounds nih.gov.
Research on related estrogenic compounds, such as 2-methoxyestradiol (B1684026) (2-MEO) and its analogs, has utilized CoMFA to differentiate structural requirements for distinct biological activities, including DNA synthesis inhibition and estrogen receptor binding nih.gov. These studies have revealed that specific structural modifications can selectively enhance one activity while diminishing another.
For instance, in studies of 2-MEO analogs:
DNA Synthesis Inhibition: This activity was found to be enhanced by electropositive substitutions in the 2-position (below the steroid A-ring plane) and negatively correlated with increased steric bulk around the A and B rings.
Estrogen Receptor Binding: This activity was favored by electronegative substitutions in the 2-position, with steric bulk in the A/B rings showing little correlation.
Table 1: Differential Structural Requirements for Biological Activities (Illustrative Example from 2-MEO Analogs)
| Structural Feature/Position | Influence on DNA Synthesis Inhibition | Influence on Estrogen Receptor Binding |
| 2-position (below A-ring) | Enhanced by electropositive substitution | Favored by electronegative substitution |
| Steric Bulk (A/B rings) | Negatively correlated (detrimental) | Little correlation |
Note: This table illustrates principles derived from studies on 2-methoxyestradiol analogs, providing a framework for understanding potential differential activities in compounds like this compound. nih.gov
Advanced Molecular Modeling and Dynamics Simulations
Advanced molecular modeling and dynamics simulations offer sophisticated tools to investigate molecular behavior at an atomic level. These techniques allow researchers to simulate the movement of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and interactions with biological environments princeton.eduufrj.brslideshare.net.
Molecular Dynamics (MD) simulations, for example, involve numerically solving Newton's laws of motion for atoms within a system, enabling the study of structural, dynamic, and thermodynamic properties slideshare.netuff.br. Such simulations are instrumental in understanding how molecules like this compound interact with their targets, how they might undergo conformational changes upon binding, and the energetic landscape of these interactions princeton.eduufrj.br. By simulating these processes, researchers can gain a deeper mechanistic understanding of a compound's activity and guide the design of improved analogs. While specific advanced modeling or MD simulations for this compound are not detailed in the provided snippets, these are standard approaches in modern drug discovery to complement SAR studies and predict molecular behavior.
Compound List
this compound
2-Methoxyestradiol (2-MEO)
Diethylstilbestrol (B1670540) (DES)
Dienestrol
Hexestrol
Zeranol
Chlorotrianisene
Allenolic acid
Allenestrol
Bisdehydrodoisynolic acid
Computational Prediction of Ligand-Receptor Binding Conformations
Computational prediction of ligand-receptor binding conformations is a cornerstone of modern drug design and pharmacological research. Techniques such as molecular docking and molecular dynamics simulations are employed to model how a ligand molecule fits into the binding site of a target receptor. These in silico methods allow researchers to visualize the three-dimensional arrangement of atoms during the binding event, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces), and predict the binding affinity and specificity of the ligand. By simulating these interactions at an atomic level, scientists can gain insights into the molecular basis of a drug's activity and explore potential modifications to enhance efficacy or alter selectivity. These approaches are particularly relevant for understanding the interactions of compounds like this compound, which are known to interact with biological receptors, likely including estrogen receptors, given its classification as a non-steroidal estrogen. However, specific computational studies detailing the predicted binding conformations of this compound were not identified in the provided search results. General principles of these in silico approaches are well-documented for various receptor types, including G protein-coupled receptors (GPCRs) mdpi.comnih.govopenaccessjournals.com.
In Silico Analysis of Enantiomeric Interactions with Receptor Sites
Chirality, or the property of a molecule existing in non-superimposable mirror-image forms (enantiomers), often leads to significant differences in biological activity. In silico methods are crucial for analyzing how different enantiomers of a chiral compound interact with their target receptors. For instance, studies on other chiral molecules have demonstrated that enantiomers can exhibit distinct binding affinities, modes of interaction, and downstream signaling effects nih.govmdpi.com. Molecular docking and dynamics simulations can reveal subtle differences in how each enantiomer occupies a receptor's binding pocket, which specific amino acid residues they interact with, and the resulting conformational changes induced in the receptor. Such analyses are vital for understanding stereoselective drug action and can guide the development of enantiomerically pure drugs with improved therapeutic profiles. While specific in silico analyses of this compound's enantiomeric interactions with receptor sites were not found in the provided search results, this methodology is a standard approach in modern pharmacology for chiral compounds openaccessjournals.comnih.govmdpi.com.
Molecular Complexation and Interaction Studies (e.g., with Cyclodextrins for Structural Insights)
Molecular complexation studies, particularly those involving cyclodextrins (CDs), are employed to understand how molecules interact and form supramolecular structures, often with the aim of modifying the physical and chemical properties of guest molecules. Cyclodextrins are cyclic oligosaccharides characterized by a hydrophobic interior cavity and a hydrophilic exterior, enabling them to encapsulate a variety of guest molecules through non-covalent interactions such as hydrophobic effects, hydrogen bonding, and van der Waals forces mdpi.comfrontiersin.orgmdpi.com. This encapsulation can lead to enhanced solubility, stability, and bioavailability of the guest compound.
In the context of non-steroidal estrogens, studies have investigated their complexation with cyclodextrins. However, this compound, a non-steroidal estrogen, has been specifically noted in research literature as a compound for which there is no evidence of forming host-guest complexes with cyclodextrins researchgate.net. This observation suggests that its molecular structure or physicochemical properties may not be conducive to effective encapsulation within the cavities of common cyclodextrins, or that specific experimental conditions have not yielded detectable complex formation. In contrast, other steroid and non-steroidal estrogen molecules have demonstrated varying degrees of complexation with CDs, which can influence their properties mdpi.com.
Metabolism and Biotransformation Pathways of Methallenestril
Characterization of Hepatic Metabolism and Conjugation Reactions
The liver is the principal site for the metabolism of xenobiotics, including synthetic estrogens like Methallenestril (B1676355). The metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These reactions work in concert to detoxify and facilitate the clearance of the compound.
The initial step in the metabolism of many estrogens and estrogen-like compounds is hydroxylation, a Phase I reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov While specific studies on this compound are limited, the metabolism of other synthetic and endogenous estrogens provides a likely model for its biotransformation. For instance, the metabolism of estradiol (B170435) is mainly initiated by hydroxylation in the liver, with CYP1A2 and CYP3A4 being major players. nih.gov Given that this compound possesses a naphthalene (B1677914) ring system, it is plausible that it also serves as a substrate for various CYP isoforms. The metabolism of naphthalene itself is known to be influenced by hormonal changes, suggesting a potential feedback loop in the regulation of its metabolic enzymes. nih.govresearchgate.net
The hydroxylation of estrogenic compounds can lead to the formation of various metabolites, some of which may have altered biological activity. For example, the 4-hydroxylation of estradiol, specifically catalyzed by CYP1B1 in estrogen target tissues, can generate reactive quinone species that may contribute to cellular damage. nih.gov The involvement of specific CYP enzymes in the metabolism of a xenobiotic can vary between individuals due to genetic polymorphisms, which can in turn affect the therapeutic efficacy and safety profile of the compound. psu.eduresearchgate.net
Table 1: Key Cytochrome P450 Enzymes in Estrogen Metabolism
| Enzyme Family | Key Isoforms | Primary Role in Estrogen Metabolism | Location |
|---|---|---|---|
| CYP1 | CYP1A1, CYP1A2, CYP1B1 | Hydroxylation of the aromatic ring | Liver, extrahepatic tissues (e.g., breast, uterus) |
| CYP2 | - | Minor role in estrogen metabolism | - |
| CYP3 | CYP3A4, CYP3A5 | Major role in the 2-hydroxylation of estradiol | Liver |
This table is based on general estrogen metabolism and serves as a likely model for this compound.
Following Phase I oxidative reactions, this compound and its hydroxylated metabolites are expected to undergo Phase II conjugation reactions. The most significant of these for estrogens are glucuronidation and sulfation. oup.com These processes involve the attachment of endogenous molecules, glucuronic acid and sulfate (B86663) respectively, to the estrogenic compound, which greatly increases its water solubility and facilitates its excretion in urine and bile. oup.comwikipedia.org
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). oup.com Both endogenous and synthetic estrogens are extensively converted to their glucuronide and sulfate conjugates. oup.com In fact, estrogen sulfates are the most abundant circulating forms of estrogens, suggesting that this is a major pathway for their disposition. oup.com Similarly, estrogen glucuronides are readily formed and cleared from the body. oup.comwikipedia.org While direct evidence for this compound is not available, it is highly probable that its hydroxylated metabolites are conjugated via these pathways.
Table 2: Major Phase II Conjugation Reactions for Estrogens
| Conjugation Pathway | Key Enzymes | Conjugating Agent | Effect on Solubility |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid | Significantly increases |
| Sulfation | Sulfotransferases (SULTs) | Sulfate | Significantly increases |
This table represents the general pathways for estrogen conjugation, which are presumed to be relevant for this compound.
Identification and Characterization of Novel Metabolites
Investigation of Enterohepatic Recirculation in Experimental Systems
Enterohepatic recirculation is a significant process for many compounds that are excreted in the bile. nih.gov For estrogens, this process involves the biliary excretion of glucuronide and sulfate conjugates into the intestine. researchgate.net In the gut, these conjugates can be hydrolyzed back to the parent estrogen by bacterial enzymes, such as β-glucuronidase. illinois.eduillinois.edu The reabsorbed estrogen can then re-enter the systemic circulation, thereby prolonging its half-life and duration of action.
While there are no specific studies on the enterohepatic recirculation of this compound, this phenomenon is well-documented for other estrogens. researchgate.net A study on diclofenac (B195802) and rofecoxib (B1684582) in rats demonstrated that enterohepatic recirculation can significantly increase systemic exposure to a drug. nih.gov For estrogens, this process is influenced by the composition and activity of the gut microbiota. illinois.eduillinois.edu
Interplay with Endogenous Metabolic Networks and Systemic Homeostasis
The metabolism of a xenobiotic like this compound does not occur in isolation. It interacts with endogenous metabolic networks and can influence systemic homeostasis. The interplay with the gut microbiota is a critical aspect of this interaction.
Research in animal models has demonstrated that estrogen therapy can significantly alter the composition and activity of the gut microbiota. illinois.eduillinois.edunih.gov A study in mice found that long-term treatment with estrogen and bazedoxifene (B195308) altered the gut microbial composition and affected the activity of β-glucuronidase, an enzyme critical for the deconjugation of estrogen metabolites. illinois.eduillinois.edu Specifically, the levels of bacteria associated with GUS activity, such as Akkermansia, were found to decrease with estrogen therapy. illinois.eduillinois.edu
Another study in female mice showed that estradiol treatment led to significant changes in the gut microbiota, with a notable increase in the relative abundances of the phylum Verrucomicrobia, including the genus Akkermansia, and the genus Dorea (phylum Firmicutes). nih.gov Conversely, ovariectomy, which leads to estrogen deficiency, has been shown to alter gut microbial diversity, often by shifting the abundances of the major bacterial phyla, Bacteroidetes and Firmicutes. nih.gov These findings suggest that synthetic estrogens like this compound could also modulate the gut microbiome, which in turn could influence its own metabolism and systemic effects.
Table 3: Observed Changes in Gut Microbiota with Estrogen Treatment in Mice
| Bacterial Phylum/Genus | Effect of Estrogen Treatment | Reference |
|---|---|---|
| Verrucomicrobia (Phylum) | Increased | nih.gov |
| Akkermansia (Genus) | Decreased/Increased (study dependent) | illinois.eduillinois.edunih.gov |
| Firmicutes (Phylum) | Altered Abundance | nih.gov |
| Dorea (Genus) | Increased | nih.gov |
| Lactobacillus (Genus) | Increased | illinois.edu |
| Streptococcus (Genus) | Increased | illinois.edu |
This table summarizes findings from studies on endogenous and other synthetic estrogens in animal models and may provide an indication of potential effects of this compound.
Profiling of Fecal Metabolomic Changes in Preclinical Studies
The analysis of fecal metabolomics provides a non-invasive window into the interactions between a compound, the host's metabolism, and the gut microbiome. Changes in the fecal metabolomic profile can indicate how a substance is processed and its effects on the gut environment.
Data on Fecal Metabolomic Changes:
Due to the absence of specific research on this compound, no data tables detailing changes in fecal metabolites can be presented. The scientific community has not yet published findings on this specific topic.
Detailed Research Findings:
A thorough review of existing literature confirms the lack of research into the fecal metabolomic consequences of this compound exposure in preclinical settings. Therefore, there are no detailed research findings to report for this specific subsection.
Advanced Methodologies and Techniques in Methallenestril Research
In Vitro Experimental Models
In vitro methodologies provide controlled environments to dissect the molecular and cellular interactions of Methallenestril (B1676355). These techniques allow for precise measurement of its effects on cellular processes and biomolecular targets.
Application of Cell Culture Systems for Molecular and Cellular Investigations
Cell culture systems offer a versatile platform for investigating the molecular mechanisms of this compound. Various cell lines, including those derived from human breast cancer (e.g., MCF-7) and other tissues, are employed to study cellular responses, gene expression changes, and interactions with cellular targets like the estrogen receptor (ER) frontiersin.orgpharmascholars.comamherst.edu. These studies often involve assessing this compound's ability to bind to estrogen receptors, which is a critical step in mediating its estrogenic effects frontiersin.orgamherst.edu. Research into estrogen receptor binding typically utilizes competitive binding assays, fluorescence polarization spectroscopy, and other techniques to quantify the affinity of compounds like this compound for the receptor frontiersin.orgamherst.edunih.govu-tokyo.ac.jp. Furthermore, cell-based assays can be used to evaluate downstream effects, such as changes in gene transcription or cellular signaling pathways influenced by estrogen receptor activation frontiersin.orgnih.gov. This compound is recognized as an estrogen analogue with mild estrogenic activity, suggesting its potential to modulate ovarian function and related cellular processes frontiersin.org.
Utilization of Tissue Homogenate and Subcellular Fractionation Techniques
Studies involving tissue homogenates and subcellular fractionation are crucial for understanding the localization and metabolism of compounds within cells. For estrogenic compounds like this compound, these techniques can be applied to investigate its binding to estrogen receptors within specific cellular compartments, such as the nucleus or cytoplasm annualreviews.org. Uterine tissue homogenates, for instance, have been used to study the binding of radioactive estrogens to tissue estrogen receptors in vitro annualreviews.org. Subcellular fractionation allows for the isolation of specific cellular components like microsomes or mitochondria, which are known to contain enzymes involved in steroid metabolism annualreviews.org. By analyzing these fractions, researchers can gain insights into how this compound is metabolized or interacts with specific enzymatic systems within the cell.
Permeation Studies in Artificial Membranes or Cell Lines for Mechanistic Understanding
Permeation studies are essential for evaluating how this compound crosses biological barriers, providing insights into its absorption and distribution at a cellular level. Techniques such as Parallel Artificial Membrane Permeability Assays (PAMPA) and the use of cell lines like Caco-2 are employed to predict passive, transcellular permeability mdpi.commdpi.comsigmaaldrich.com. PAMPA assays utilize artificial lipid membranes to mimic biological barriers, allowing for the assessment of diffusion and partition phenomena mdpi.comsigmaaldrich.com. Immobilized Artificial Membrane (IAM) chromatography, which employs phosphatidylcholine-coated silica, also serves as a model for simulating biological cell membranes to predict drug permeability news-medical.net. Understanding the permeability characteristics of this compound is particularly relevant given that many estrogenic active pharmaceutical ingredients (APIs) exhibit high permeability but low solubility, which can limit their bioavailability mdpi.com.
In Vivo Animal Models
In vivo animal models are indispensable for assessing the systemic effects of this compound, including its estrogenic potency and its behavior within a complex biological system.
Rodent Models for Assessment of Estrogenic and Non-Estrogenic Activities
Rodent models, particularly rats and mice, are widely utilized to evaluate the estrogenic activity of compounds like this compound. Standard assays include the immature mouse uterine weight bioassay, which measures the increase in uterine mass as an indicator of estrogenic potency, and vaginal cornification assays, which assess changes in vaginal epithelial cells nih.govresearchgate.net. This compound has been characterized as being potently estrogenic in rats, while exhibiting weaker effects in humans wikipedia.org. This differential potency highlights the importance of using appropriate animal models to predict human responses. Non-estrogenic activities, if any, would also be assessed through broader physiological and biochemical analyses in these models.
Specialized Disease Models (e.g., Polycystic Ovary Syndrome in Mice) for Mechanistic Research
Specialized disease models allow for the investigation of this compound's role or presence in specific pathological conditions. For instance, studies utilizing a Polycystic Ovary Syndrome (PCOS) mouse model, induced by dehydroepiandrosterone (B1670201) (DHEA) and a high-fat diet, have identified this compound as a fecal metabolite whose levels are altered in the disease state frontiersin.orgnih.govresearchgate.netnih.gov. Specifically, this compound was found to be increased in the PCOS model group and subsequently decreased following intervention with irisin, suggesting its involvement in the metabolic profile of PCOS frontiersin.orgnih.govresearchgate.netnih.gov. These findings underscore the utility of such models for understanding the complex interplay of metabolites and disease progression.
Summary of Key Findings in Specialized Disease Models:
| Model System | Condition Studied | This compound Finding |
| PCOS Mouse Model | Polycystic Ovary Syndrome (induced by DHEA/HFD) | Found to be an increased fecal metabolite in the PCOS group; levels were decreased following irisin intervention. frontiersin.orgnih.govresearchgate.netnih.gov |
Techniques for Assessing Metabolic Rates
Understanding how this compound is metabolized within biological systems is crucial for comprehending its pharmacokinetic profile and potential biological effects. Drug metabolism studies typically involve analyzing the compound and its transformation products (metabolites) in biological matrices such as blood, urine, and tissues nih.govevotec.comrsc.orgadmescope.com.
In Vivo Metabolism Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. For compounds like this compound, this can involve administering radiolabeled versions of the drug to track its disposition and identify metabolites formed in vivo nih.govevotec.com. Analyzing metabolite profiles in various biological samples helps to map out metabolic pathways and identify major or unique metabolites.
In Vitro Metabolism Assays: These assays use cellular fractions (e.g., liver microsomes, hepatocytes) or recombinant enzymes to study metabolic stability and identify specific enzymes responsible for metabolism. Such studies can provide estimates of metabolic clearance and help predict in vivo metabolic behavior admescope.com. For estrogens, understanding metabolic pathways, such as hydroxylation and conjugation, is key to characterizing their activity and elimination dutchtest.compharmacology2000.com.
Indirect Calorimetry: While not specifically documented for this compound in the provided literature, indirect calorimetry is a technique used to measure metabolic rates by monitoring oxygen consumption and carbon dioxide production. This method can provide insights into energy expenditure and nutrient utilization, and has been employed in studies involving other estrogenic compounds to assess their impact on metabolic parameters nih.gov.
Analytical and Spectroscopic Characterization Methods
A range of analytical and spectroscopic techniques are indispensable for the precise identification, quantification, and structural elucidation of this compound and its metabolites.
Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) for Compound and Metabolite Identification
Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique in metabolomics and pharmaceutical analysis for identifying and quantifying compounds, including metabolites of drugs like this compound nih.govnih.govlcms.czthermofisher.comazolifesciences.com. The process involves separating components of a sample using gas chromatography, followed by their detection and identification using mass spectrometry.
Separation and Ionization: GC separates volatile and thermally stable compounds based on their boiling points and interactions with the stationary phase of the chromatography column. For less volatile or thermally labile compounds like many metabolites, chemical derivatization is often employed to increase their volatility and stability lcms.czthermofisher.com. In the mass spectrometer, compounds are typically ionized using Electron Ionization (EI), which produces reproducible fragmentation patterns unique to each molecule thermofisher.comazolifesciences.com.
Identification: The mass spectrum generated by EI serves as a molecular fingerprint. By comparing these spectra to extensive spectral libraries (e.g., NIST, Wiley), researchers can confirm the identity of this compound and its metabolites with high confidence lcms.czthermofisher.com. The combination of chromatographic separation and mass spectral identification provides both specificity and sensitivity, making GC-MS integral for metabolite profiling frontiersin.org.
Application of Radiotracer Methodologies (e.g., Tritium-Labeled Estrogens) for Binding and Distribution Studies
Radiotracer methodologies, particularly the use of tritium-labeled compounds like tritium-labeled estrogens ([³H]estradiol, [³H]estrone, [³H]estriol), are critical for studying the in vivo distribution, uptake, and binding of estrogenic compounds in target tissues annualreviews.orgoup.comoup.comcapes.gov.brnih.govpnas.org.
Tracking and Localization: By administering a radiolabeled form of this compound or a related estrogen, researchers can trace its path through the body and quantify its concentration in various tissues and cellular compartments oup.comoup.comcapes.gov.brnih.gov. These studies have demonstrated that estrogens, including estradiol (B170435), exhibit selective uptake and retention in target tissues such as the uterus and vagina, often showing higher tissue-to-plasma concentration gradients compared to non-target tissues oup.comoup.comcapes.gov.brnih.gov.
Subcellular Distribution: Radiotracer studies can further delineate the subcellular localization of these compounds, revealing whether they accumulate in the cytosol or nucleus, which is crucial for understanding their mechanism of action at the receptor level oup.comoup.comcapes.gov.brpnas.org. For instance, studies have shown significant accumulation of tritium-labeled estradiol in the nuclear fractions of target cells oup.comoup.comcapes.gov.brpnas.org.
Competitive Binding Assays for Receptor Affinity Determination
Competitive binding assays are fundamental for assessing the affinity of this compound for its biological targets, primarily the estrogen receptor (ER) annualreviews.orgmdpi.comresearchgate.netoecd.orgoecd.orgepa.gov. These assays quantify how effectively a test compound can displace a known radiolabeled ligand from its receptor.
Principle of Assay: In a typical competitive binding assay, a fixed concentration of a radiolabeled ER ligand (e.g., [³H]17β-estradiol) is incubated with ER in the presence of varying concentrations of the test compound (this compound). The degree to which this compound displaces the radiolabeled ligand indicates its binding affinity mdpi.comoecd.orgepa.gov.
Receptor Specificity: By using specific receptor preparations (e.g., human recombinant ERα or rat uterine cytosol), these assays can determine the compound's affinity for particular ER subtypes, providing insights into its potential estrogenic or anti-estrogenic activity mdpi.comresearchgate.netoecd.orgoecd.org. High affinity suggests a greater potential to modulate ER-mediated biological responses.
Advanced Spectroscopic and Calorimetric Techniques for Molecular Complex Analysis
Advanced spectroscopic techniques are vital for elucidating the molecular structure of this compound and for studying its interactions with other molecules, such as receptors or cyclodextrins mdpi.commdpi.com. While calorimetric techniques are less directly referenced for this compound itself, spectroscopic methods are well-established for molecular analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is a cornerstone for determining the detailed structure of organic compounds like this compound. It provides information about the number and types of protons, their chemical environments, and their connectivity, enabling unambiguous structural assignment mdpi.commdpi.comescholarship.org. Techniques like ROESY and NOESY can also reveal spatial proximity between atoms, aiding in the study of molecular complexes mdpi.com.
Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy can identify functional groups present in this compound, providing complementary structural information. UV-Vis spectroscopy is useful for studying electronic transitions and can be applied to analyze the formation and stability of molecular complexes, such as inclusion complexes with cyclodextrins mdpi.commdpi.com.
Other Spectroscopic and Thermal Techniques: Methods like Fourier-Transform Infrared (FTIR) spectroscopy, X-ray diffraction, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Sensitivity Mass Spectrometry (HSM) are also employed to characterize molecular interactions and properties of compounds and their complexes mdpi.commdpi.com.
Computational and Bioinformatic Approaches
Computational and bioinformatic methods offer powerful tools for predicting and understanding the behavior of this compound at the molecular level, complementing experimental studies mdpi.commdpi.comnih.goveurekaselect.combibliomed.orgorscience.ru.
Molecular Docking: This technique simulates the binding of this compound to its target receptor (e.g., ERα) by predicting the most favorable binding poses and estimating binding affinities. Docking studies can help elucidate the molecular basis of its estrogenic activity and identify key interactions between the ligand and the receptor's active site nih.goveurekaselect.combibliomed.orgorscience.ru.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecular complexes over time. By modeling the movement of atoms and molecules, researchers can study conformational changes, stability of ligand-receptor complexes, and the influence of solvent environments, offering a dynamic view of molecular interactions mdpi.comnih.goveurekaselect.comorscience.ru.
Density Functional Theory (DFT) Calculations: DFT is used to calculate various molecular properties, including electronic structure, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. These calculations can aid in the interpretation of experimental spectroscopic data and predict properties of this compound and its potential complexes mdpi.com.
Bioinformatics and Cheminformatics: These fields are used to analyze large datasets, predict physicochemical properties (e.g., ADMET properties), and identify potential drug-target interactions. They can help in screening libraries of compounds and prioritizing candidates for further experimental investigation nih.govorscience.ru.
These advanced methodologies collectively provide a comprehensive understanding of this compound, from its fundamental chemical structure and spectroscopic characteristics to its complex interactions with biological systems and its metabolic fate.
Compound List
this compound
Estradiol (E2)
Estrone (E1)
Estriol (E3)
Hexestrol
Dienestrol
Benzestrol
Ethinyl Estradiol
Mestranol
Chlorotrianisene
Bisdehydrodoisynolic acid
Allenolic acid
Allenestrol
Horeau's acid
4-hydroxytamoxifen (B85900) (OHT)
Zearalenone
Bisphenol A (BPA)
Toremifene
Equilin
Equilenin
Moxestrol
Mytatrienediol
Quinestradiol
Quinestrol
2-methoxyestradiol (B1684026) (2ME2)
Prostaglandin (i-19:0/LTE4)
Irisin
Q & A
Q. What methodologies reconcile discrepancies in this compound’s receptor binding affinity reported across independent studies?
- Resolution Tactics : Standardize assay conditions (buffer pH, temperature) and validate reference compounds (e.g., tamoxifen controls). Use surface plasmon resonance (SPR) for real-time binding kinetics and compare with radioligand displacement data .
Methodological Resources
- Data Validation : Cross-validate findings via independent replication cohorts and open-access datasets (e.g., ChEMBL) .
- Literature Synthesis : Use systematic review tools (PRISMA checklist) to mitigate selection bias in meta-analyses .
- Ethical Documentation : Cite CARE or STROBE guidelines for clinical and observational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
